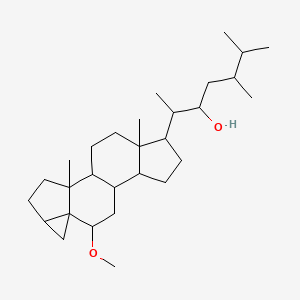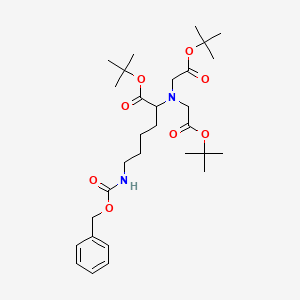
3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid: is an organic compound with the molecular formula C10H11ClFNO2 and a molecular weight of 231.65 g/mol This compound is characterized by the presence of an amino group, a butyric acid backbone, and a phenyl ring substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling to form the phenyl ring . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to introduce the amino and butyric acid groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The carbonyl group in the butyric acid moiety can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of halogenated phenyl rings on biological systems. It may serve as a model compound to investigate the interactions between halogenated aromatic compounds and biological macromolecules.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The presence of halogen atoms can influence the compound’s bioavailability and metabolic stability, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the halogenated phenyl ring can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
Transporters: The compound may affect the function of membrane transporters, altering the transport of ions and molecules across cell membranes.
Comparación Con Compuestos Similares
4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride: This compound has a similar structure but lacks the chlorine atom on the phenyl ring.
3-Chloro-4-fluorophenylboronic Acid: This compound contains the same halogenated phenyl ring but lacks the amino and butyric acid groups.
Uniqueness: The presence of both chlorine and fluorine atoms on the phenyl ring, along with the amino and butyric acid groups, makes 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid unique
Propiedades
Fórmula molecular |
C10H11ClFNO2 |
|---|---|
Peso molecular |
231.65 g/mol |
Nombre IUPAC |
3-amino-4-(3-chloro-4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11ClFNO2/c11-8-4-6(1-2-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15) |
Clave InChI |
RKICFVYCMHSSCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)

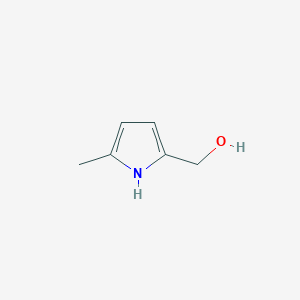
![N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B12287893.png)

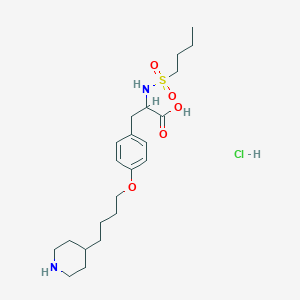


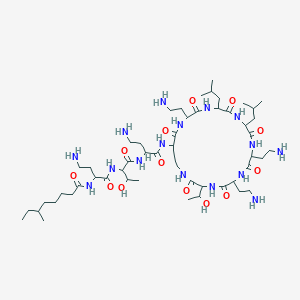
![[3,4,5,6-Tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate](/img/structure/B12287916.png)
